molecular formula C10H14N2O3S B2487156 N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920246-88-4

N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2487156
CAS RN: 920246-88-4
M. Wt: 242.29
InChI Key: JLYVVMOBHPYYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds often involves novel synthetic approaches that provide efficient pathways to these molecules. A study presented a novel one-pot synthetic approach to oxalamides, highlighting the applicability of this methodology to the synthesis of various oxalamide derivatives, showcasing the efficiency and potential scalability of such synthetic routes (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of related oxalamide compounds has been extensively studied, with research revealing intricate details about their crystal structures. For instance, the structure of certain N,N'-bis(substituted)oxamide compounds has been elucidated, demonstrating the orientation of different substituents and their implications on the overall molecular geometry (Wang et al., 2016).

Chemical Reactions and Properties

Oxalamides, including N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, participate in a variety of chemical reactions, indicative of their reactive nature and potential utility in further chemical transformations. A study on the coupling reactions of (hetero)aryl chlorides and amides highlighted the use of oxalamide derivatives as catalysts, underscoring their reactivity and versatility (De et al., 2017).

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has been recognized for its potential in catalyzing coupling reactions. Specifically, it's been used in Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalytic systems, facilitating Goldberg amidation and arylation of lactams and oxazolidinones, enhancing the scope of Cu-catalysis for (hetero)aryl chlorides and amides, and improving yields across various functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, utilizing (3-(2-nitroaryl)oxiran-2-yl)(aryl)methanones to produce N-(2-carboxyphenyl)aryloxalmonoamides. This method is noted for its operational simplicity and high yield, offering a new synthesis pathway for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Future Directions

For more detailed information, refer to relevant papers and resources . 🌟

properties

IUPAC Name

N'-(2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7(13)5-11-9(14)10(15)12-6-8-3-2-4-16-8/h2-4,7,13H,5-6H2,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYVVMOBHPYYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.